2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24Cl2N4OS and its molecular weight is 475.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A series of compounds including the one have been synthesized to explore their potential in various biological activities. The synthesis process involves condensation reactions, structural elucidation through H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, highlighting their antimicrobial potential against bacterial, fungal, and tuberculosis infections. These compounds, due to their structural complexity, have shown a wide range of pharmaceutical activities including anti-inflammatory, analgesic, antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant effects, attributed to the mercapto and thione substituted 1,2,4-triazole ring system (MahyavanshiJyotindra et al., 2011).
Anticancer Evaluation
Novel series of derivatives have been synthesized and characterized with significant attention towards their anticancer activities. These compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth. This implies a potential for the development of new anticancer drugs based on the structural framework of these compounds (Zyabrev et al., 2022).
Antimicrobial and Larvicidal Activities
The antimicrobial and larvicidal properties of similar triazinone derivatives have been studied, indicating these compounds' effectiveness against certain bacterial and fungal pathogens as well as mosquito larvicidal activity. This showcases the versatility of such compounds in contributing to public health by potentially offering new solutions for pest and pathogen control (Kumara et al., 2015).
Chemiluminescence and Potential Applications
The base-induced decomposition of certain derivatives leads to chemiluminescence, a property that could be harnessed for various scientific applications, including analytical methods, imaging techniques, or novel illumination technologies. This aspect opens up new research pathways into the utilization of chemiluminescent compounds in practical and theoretical fields (Watanabe et al., 2010).
Vibrational Spectroscopic Analysis and Antiviral Potential
Vibrational spectroscopy has been used to characterize the antiviral active molecule, indicating its potential in inhibiting viral replication. This suggests that, beyond their antibacterial and anticancer properties, such compounds may also serve as a basis for developing antiviral agents, a crucial area of research in managing viral infections and diseases (Jenepha Mary et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4OS/c1-5-12-29-21(15-6-8-16(9-7-15)23(2,3)4)27-28-22(29)31-14-20(30)26-17-10-11-18(24)19(25)13-17/h5-11,13H,1,12,14H2,2-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOYGRPSDMUZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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